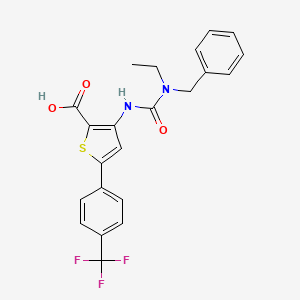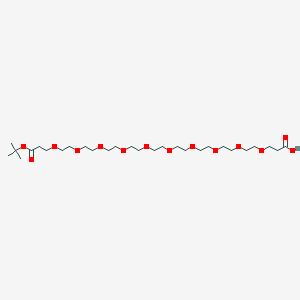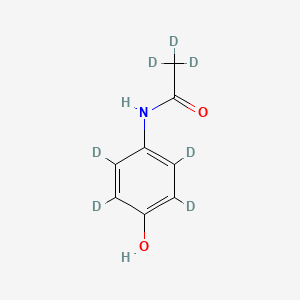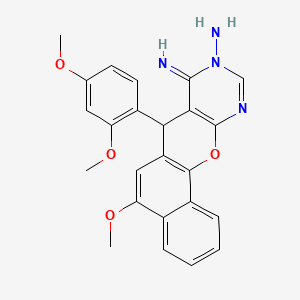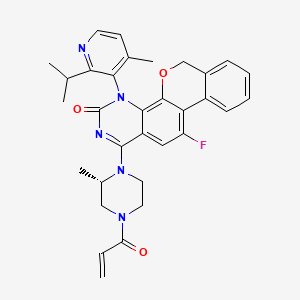
KRAS G12C inhibitor 23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 23 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation results in the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 23 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may start with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 23 undergoes various chemical reactions, including:
Covalent Binding: The compound covalently binds to the cysteine residue at position 12 of the KRAS protein, trapping it in an inactive GDP-bound state
Oxidation and Reduction: These reactions may occur during the synthesis and metabolism of the compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
The major product formed from the reaction of this compound with the KRAS G12C protein is the covalently modified KRAS protein, which is locked in an inactive state, preventing downstream signaling and cancer cell proliferation .
Scientific Research Applications
KRAS G12C inhibitor 23 has several scientific research applications, including:
Cancer Research: It is used to study the role of KRAS G12C mutation in cancer progression and to develop targeted therapies for cancers harboring this mutation
Drug Development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and reduced resistance
Biological Studies: Researchers use the inhibitor to investigate the molecular mechanisms of KRAS signaling and its impact on cellular functions
Mechanism of Action
KRAS G12C inhibitor 23 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
KRAS G12C inhibitor 23 is compared with other similar compounds such as sotorasib and adagrasib. While all these inhibitors target the KRAS G12C mutation, this compound may have unique properties such as improved binding affinity, selectivity, and reduced resistance . Similar compounds include:
Sotorasib: A covalent inhibitor that targets the KRAS G12C mutation and has shown efficacy in clinical trials
Adagrasib: Another covalent inhibitor with a similar mechanism of action but different pharmacokinetic properties
This compound stands out due to its potential for improved efficacy and reduced resistance compared to other inhibitors .
Properties
Molecular Formula |
C32H32FN5O3 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
11-fluoro-4-(4-methyl-2-propan-2-ylpyridin-3-yl)-1-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-6H-isochromeno[4,3-h]quinazolin-3-one |
InChI |
InChI=1S/C32H32FN5O3/c1-6-25(39)36-13-14-37(20(5)16-36)31-23-15-24(33)26-22-10-8-7-9-21(22)17-41-30(26)29(23)38(32(40)35-31)28-19(4)11-12-34-27(28)18(2)3/h6-12,15,18,20H,1,13-14,16-17H2,2-5H3/t20-/m0/s1 |
InChI Key |
UWIDMHGDYVIUOQ-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=C4C(=C(C=C32)F)C5=CC=CC=C5CO4)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


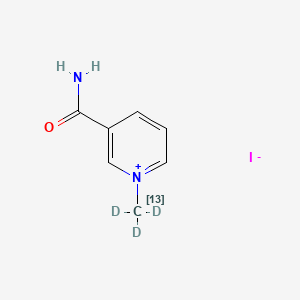
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

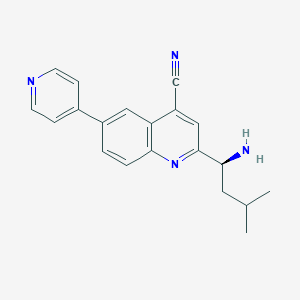
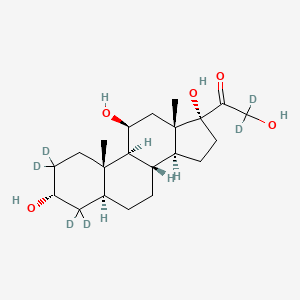
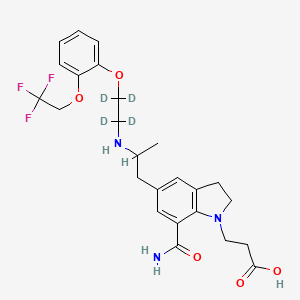
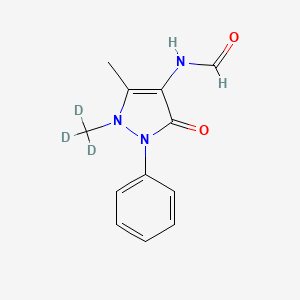
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
![[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12417753.png)
